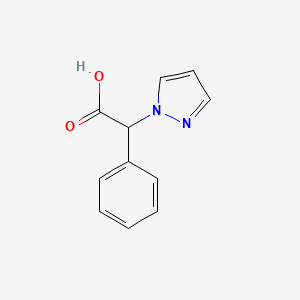

2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-phenyl-2-pyrazol-1-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10(13-8-4-7-12-13)9-5-2-1-3-6-9/h1-8,10H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAPMVWSJNXHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Phenyl 2 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-phenyl-2-(1H-pyrazol-1-yl)acetic Acid

The construction of the target molecule, this compound, is principally achieved by forming the crucial N-C bond between the pyrazole (B372694) ring and the phenylacetic acid moiety.

Direct Acetic Acid Moiety Incorporation

A prevalent and direct strategy for synthesizing this compound and its analogs involves the N-alkylation of a pyrazole ring with a phenylacetic acid derivative bearing a suitable leaving group. This approach is advantageous as it allows for the late-stage introduction of the acetic acid side chain onto a potentially complex pyrazole structure.

The most common method involves the reaction of pyrazole with an α-halo phenylacetic acid or its corresponding ester, such as ethyl 2-bromo-2-phenylacetate, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), deprotonates the pyrazole's N-H, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic α-carbon of the phenylacetic acid derivative and displacing the halide to form the N-C bond. researchgate.netderpharmachemica.com If an ester is used, a subsequent hydrolysis step under acidic or basic conditions is required to yield the final carboxylic acid. derpharmachemica.com

A representative reaction scheme is as follows:

Step 1 (N-alkylation): Pyrazole is reacted with ethyl 2-chloroacetate in a solvent like dimethylformamide (DMF) with anhydrous K₂CO₃. derpharmachemica.com

Step 2 (Hydrolysis): The resulting ester is then treated with an aqueous solution of sodium hydroxide (B78521) (NaOH) in a solvent like tetrahydrofuran (B95107) (THF) to hydrolyze the ester and afford the target acetic acid. derpharmachemica.com

This methodology offers a versatile route to a variety of derivatives, as substituted pyrazoles and substituted phenylacetic acid precursors can be employed. For instance, the synthesis of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid has been reported via the N-alkylation of the corresponding pyrazole intermediate with 2-chloroacetic acid. vulcanchem.com

| Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Product | Ref |

| Pyrazole | Ethyl 2-chloroacetate | K₂CO₃ | DMF | Ethyl 2-(1H-pyrazol-1-yl)acetate | derpharmachemica.com |

| 3-(p-Tolyl)-1H-pyrazole | 2-Chloroacetic acid | K₂CO₃ | DMF | 2-(3-(p-Tolyl)-1H-pyrazol-1-yl)acetic acid | vulcanchem.com |

| Pyrazole | Trichloroacetimidates | Brønsted acid | 1,2-DCE | N-alkyl pyrazoles | mdpi.comsemanticscholar.org |

Alternative alkylating agents, such as trichloroacetimidates, have also been utilized for the N-alkylation of pyrazoles under acidic conditions, providing another avenue for forming the required N-C bond. mdpi.comsemanticscholar.org

Pyrazole Ring Formation Preceding Acetic Acid Functionalization

An alternative synthetic paradigm involves constructing the pyrazole ring first, often attached to the phenyl group, followed by the introduction or modification of the acetic acid side chain. This approach is particularly useful when the desired pyrazole substitution is easier to achieve before the addition of the acetic acid moiety.

A viable method involves the heterocyclization of enaminoketones derived from acetophenones with hydrazine (B178648) hydrate (B1144303). nasu-periodicals.org.ua This creates a 2-(1H-pyrazol-3-yl)phenol, where the phenyl and pyrazole rings are already linked. Subsequent alkylation of the phenolic hydroxyl group with a haloacetic acid ester, followed by hydrolysis, can yield (pyrazolyl-phenoxy)acetic acids. nasu-periodicals.org.ua While this specific example yields a phenoxyacetic acid, a similar strategy starting from a different precursor could be envisioned to create the target phenylacetic acid.

The foundational Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone for creating the pyrazole ring. ijpsr.com In a hypothetical route tailored for our target molecule, one could start with a precursor like ethyl benzoylpyruvate (a phenyl-substituted 1,3-dicarbonyl compound). Reaction with hydrazine would form the pyrazole ring attached to the phenyl group. The subsequent steps would then focus on converting the ester group at the pyrazole 5-position into the required acetic acid side chain at the 1-position, which would involve several synthetic transformations.

Synthesis of Key Pyrazole Acetic Acid Derivatives and Precursors

The synthesis of derivatives and precursors for this compound involves modular strategies that allow for systematic variation of the pyrazole ring, the phenyl group, and the acetic acid side chain.

Strategies for Substituted Pyrazole Ring Formation

The formation of substituted pyrazole rings is a well-established area of heterocyclic chemistry. The most fundamental and widely used method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com The substitution pattern on the resulting pyrazole is directly controlled by the choice of the 1,3-dicarbonyl compound and the hydrazine.

Using Substituted 1,3-Diketones: To introduce substituents at the 3- and 5-positions of the pyrazole ring, a correspondingly substituted 1,3-diketone is used. For example, reacting acetylacetone (B45752) with phenylhydrazine (B124118) yields 1-phenyl-3,5-dimethylpyrazole.

Using Substituted Hydrazines: To introduce a substituent at the 1-position, a substituted hydrazine (R-NHNH₂) is employed. Using phenylhydrazine, for instance, leads to N-phenyl pyrazoles. google.comgoogle.com

Modern variations of this classical reaction utilize different catalysts or reaction conditions, such as microwave assistance or nano-ZnO catalysts, to improve yields and reaction times. vulcanchem.com

| 1,3-Dicarbonyl Precursor | Hydrazine Precursor | Conditions | Product Type | Ref |

| Ethyl acetoacetate | Phenyl hydrazine | Acetic acid/reflux | Pyrazolone (B3327878) | ijpsr.com |

| β-Keto ester | 4-Methylphenylhydrazine | Microwave irradiation | Substituted Pyrazolone | vulcanchem.com |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | nih.gov |

Methods for Phenyl Group Introduction and Modification

The phenyl group in this compound can be introduced at different stages of the synthesis, and its substitution pattern can be varied.

From Phenylhydrazine: A common method is to use a substituted or unsubstituted phenylhydrazine in the Knorr pyrazole synthesis. This directly installs the phenyl group at the N-1 position of the pyrazole ring. google.comgoogle.com

From Phenyl-Substituted Dicarbonyls: Alternatively, a 1,3-dicarbonyl compound bearing a phenyl group, such as benzoylacetone, can be reacted with hydrazine hydrate. This typically places the phenyl group at the 3- or 5-position of the pyrazole ring.

Post-Synthesis Modification: While less common for the parent phenyl group, modifications such as nitration can be performed on the phenyl ring after the pyrazole scaffold has been assembled. For example, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid can introduce a nitro group at the para-position of the phenyl ring.

Approaches to Acetic Acid Side Chain Elaboration

Elaboration of the acetic acid side chain is a critical step, particularly for creating derivatives. This can be achieved either by building the chain on the pyrazole ring or by modifying a pre-existing functional group.

Alkylation with Haloacetate Esters: As discussed in section 2.1.1, the most direct method is the N-alkylation of the pyrazole N-H with an α-haloacetate ester (e.g., ethyl bromoacetate (B1195939) or chloroacetate), followed by ester hydrolysis. This is a robust method for introducing the carboxymethyl group (-CH₂COOH). derpharmachemica.comvulcanchem.com

Modification of Existing Carboxylic Acids: If a pyrazole-3- or -5-carboxylic acid derivative is synthesized, it can be chemically transformed. For example, these carboxylic acids can be converted to acid chlorides and then reacted with Grignard reagents, which could be a starting point for more complex side chains.

Direct Synthesis from Esters: Innovative one-pot methods have been developed for the direct synthesis of pyrazoles from esters. These methods involve tert-butoxide-assisted coupling reactions to form β-ketonitrile or α,β-alkynone intermediates, which then undergo condensation with hydrazine to form the pyrazole ring, often with a functional group that can be converted to an acetic acid moiety. researchgate.netrsc.org

These varied synthetic strategies provide a comprehensive toolkit for chemists to access this compound and a wide array of its derivatives for further investigation.

Catalytic Systems and Reaction Conditions in Pyrazole Acetic Acid Synthesis

The efficiency and outcome of pyrazole synthesis are heavily influenced by the choice of catalysts and reaction conditions. Methodologies range from traditional acid catalysis to the implementation of green chemistry principles and the use of specific metal or organic catalysts.

Role of Acid Catalysis (e.g., acetic acid, sulfuric acid, hydrochloric acid)

Acid catalysis plays a important role in several key steps of pyrazole synthesis, particularly in condensation and cyclization reactions. Mineral and organic acids are frequently employed to facilitate these transformations.

Glacial acetic acid is widely used as both a catalyst and a solvent in the synthesis of pyrazole and pyrazoline compounds. scispace.com For instance, the cyclocondensation of an α,β-ethylenic ketone with phenylhydrazine can be effectively carried out in acetic acid, often in the presence of a co-catalyst like iodine, to afford the corresponding pyrazole in good yields. mdpi.com The synthesis of pyrazoline derivatives from chalcones and hydrazine hydrate also commonly employs glacial acetic acid, where the reaction mixture is refluxed to promote condensation and subsequent cyclization. scispace.comthepharmajournal.com In some procedures, acetic acid is used to create the necessary acidic environment for the formation of hydrazone intermediates from ketones and hydrazines, which are then cyclized to form the pyrazole ring. mdpi.com

Catalytic amounts of strong mineral acids like hydrochloric acid (HCl) are also utilized. For example, the cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones to form 2-pyrazolyl-chromones can be achieved in refluxing ethanol (B145695) with a catalytic quantity of HCl. nih.gov A similar approach using glacial acetic acid with a catalytic amount of HCl has been used to prepare vinyl-chromone derivatives bearing a pyrazole moiety. nih.gov The choice of acid can influence the regioselectivity of the reaction, and studies have suggested that reactions catalyzed by acetic acid and carried out in solvents like DMSO or ethanol can improve the ratio of desired isomers. mdpi.comnih.gov

Table 1: Examples of Acid Catalysis in Pyrazole Synthesis

| Reactants | Acid Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Chalcone, Hydrazine Hydrate | Glacial Acetic Acid | Glacial Acetic Acid | Pyrazoline | scispace.com |

| α,β-Ethylenic Ketone, Phenylhydrazine | Acetic Acid | Acetic Acid | 1,3,5-Trisubstituted Pyrazole | mdpi.com |

| Acetophenones, Phenylhydrazine | Acetic Acid | Ethanol | Phenylhydrazone (intermediate) | mdpi.com |

| 1-(2-Hydroxyaryl)propane-1,3-diones | Hydrochloric Acid (catalytic) | Ethanol | 2-Pyrazolyl-chromone | nih.gov |

Employment of Green Chemistry Principles (e.g., PEG-400 as solvent, bleaching earth clay)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. This includes the use of non-toxic, recyclable solvents and heterogeneous catalysts.

Polyethylene glycol (PEG-400) has emerged as a promising green solvent for pyrazole synthesis. researchgate.net Its low vapor pressure, biodegradability, and ability to dissolve a wide range of solutes make it an environmentally benign alternative to volatile organic solvents. researchgate.netsci-hub.se PEG-400 has been successfully used as a reaction medium for the synthesis of pyranopyrazole derivatives in a one-pot, three-component reaction involving aromatic aldehydes, an acetonitrile (B52724) derivative, and a pyrazolone. researchgate.net Furthermore, PEG-400 can often be recovered and reused over several reaction cycles, enhancing the sustainability of the process. nih.gov

The use of solid, recyclable catalysts is another cornerstone of green pyrazole synthesis. Bleaching earth clay (pH 12.5), an inexpensive and readily available material, has been identified as an efficient heterogeneous catalyst. researchgate.netsci-hub.se It has been effectively used in the Claisen-Schmidt condensation to produce α,β-unsaturated ketones (chalcones), which are key precursors for pyrazoles. researchgate.netsci-hub.se The combination of bleaching earth clay as a catalyst and PEG-400 as a solvent creates a highly efficient and environmentally friendly system for synthesizing these important intermediates. researchgate.netsci-hub.se The catalyst can be easily separated from the reaction mixture by simple filtration and reused without significant loss of activity. sci-hub.se

Table 2: Green Catalytic Systems in Synthesis of Pyrazole Precursors and Derivatives

| Reaction Type | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Pyranopyrazole Synthesis | Bleaching Earth Clay (pH 12.5) | PEG-400 | Excellent yields, recyclable catalyst and solvent, rapid method | researchgate.net |

| Chalcone Synthesis | Bleaching Earth Clay (pH 12.5) | PEG-400 | Environmentally friendly, inexpensive, recyclable catalyst | sci-hub.se |

| N-pyrazole amino chitosan (B1678972) Synthesis | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | PEG-400 | Short reaction time, excellent yield, recyclable solvent | nih.gov |

Utilization of Specific Metal or Organic Catalysts (e.g., Zn(OCOCH3)2·2H2O, cellulose (B213188) sulfuric acid)

A diverse array of specific metal-based and organic catalysts have been developed to enhance the synthesis of pyrazoles, offering improvements in yield, selectivity, and reaction conditions.

Metal catalysts are widely employed, ranging from simple salts to complex organometallic frameworks. Nano-ZnO has been utilized as an efficient catalyst in a green protocol for the condensation of phenylhydrazine with ethyl acetoacetate, yielding 1,3,5-substituted pyrazoles with excellent yields and short reaction times. nih.gov Copper triflate has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazine derivatives. nih.gov Silver-catalyzed reactions, such as those using silver triflate (AgOTf), have proven effective for the rapid and highly regioselective synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines at room temperature. mdpi.com More advanced systems include pyrazolate metal-organic frameworks (MOFs) containing copper centers, which serve as robust and recyclable catalysts for various organic transformations. acs.org Ruthenium and iridium complexes featuring protic pyrazole ligands have also been developed as effective catalysts in reactions like transfer hydrogenation. nih.gov

Solid acid catalysts and other heterogeneous systems are also prominent. Montmorillonite KSF, a type of clay, can catalyze the condensation of pyranones with arylhydrazines to produce 5-substituted pyrazoles. nih.gov These solid catalysts offer the advantage of easy separation and potential for recycling, aligning with green chemistry principles.

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to pyrazole acetic acids and their derivatives. Key mechanistic pathways include cyclization and condensation reactions.

Cyclization Reactions (e.g., from chalcones and hydrazines)

The most traditional and widely used method for synthesizing the pyrazole ring is the cyclization reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. rsc.org Chalcones (α,β-unsaturated ketones) are common precursors that react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. thepharmajournal.comnih.gov

The reaction mechanism typically begins with a Michael addition of the hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization via condensation between the second nitrogen atom of the hydrazine and the carbonyl group of the ketone. researchgate.net This process results in the formation of an intermediate pyrazoline ring. scispace.comnih.gov

Condensation Reactions (e.g., Knoevenagel condensation)

Condensation reactions are fundamental to building the precursors required for pyrazole synthesis. The Knoevenagel condensation, in particular, is a key step in many multicomponent reaction pathways leading to highly substituted pyrazoles. beilstein-journals.orgwikipedia.org

The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound (like malononitrile (B47326) or a β-ketoester) to a carbonyl group (typically an aldehyde), followed by a dehydration step to yield an α,β-unsaturated product. beilstein-journals.orgwikipedia.org This product, often a reactive Michael acceptor, can then participate in subsequent reactions to form the pyrazole ring. beilstein-journals.org

In a typical multicomponent synthesis, an aldehyde and an active methylene (B1212753) compound like malononitrile undergo a Knoevenagel condensation to form an intermediate. beilstein-journals.org This intermediate then reacts with a hydrazine in a sequence that often involves a Michael addition followed by intramolecular cyclization and aromatization to yield the final pyrazole product. beilstein-journals.orgresearchgate.net A well-documented mechanism is the tandem Knoevenagel condensation–Michael addition, where a pyrazolone reacts with an aldehyde to generate an enone, which is then attacked by a second pyrazolone molecule. nih.gov This strategy allows for the construction of complex pyrazole-containing structures under mild conditions. nih.gov

Oxidative Cyclization Pathways

Oxidative cyclization represents a powerful strategy in organic synthesis for the construction of heterocyclic rings. While direct synthesis of this compound via an oxidative cyclization of a precursor is not commonly documented, the principles of this methodology are applicable to the synthesis of related heterocyclic systems. These reactions typically involve the formation of a new ring system through an oxidation process, often mediated by a metal catalyst or a chemical oxidant.

In a general sense, such pathways can involve the cyclization of a suitably functionalized acyclic precursor. For instance, palladium(II)-catalyzed oxidative cyclizations are effective for a variety of heteroatom nucleophiles, including carboxylic acids, reacting with unactivated olefins. caltech.edu These reactions can proceed in the presence of molecular oxygen as the stoichiometric oxidant, highlighting their potential for greener chemistry. caltech.edu The mechanism often involves an oxypalladation step, which can proceed through either a syn or anti pathway depending on the substrate and ligands. caltech.edu Another approach involves using hypervalent iodine reagents, such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA), to mediate ring-closing reactions under metal-free conditions. rsc.org These methods are instrumental in creating complex molecular scaffolds from simpler starting materials.

Furthermore, oxidative dehydrogenative coupling strategies have been developed for pyrazole-containing compounds, such as the selective formation of azopyrroles from pyrazol-5-amines. nih.gov These reactions demonstrate the utility of oxidation to form new N–N and C–I bonds, expanding the chemical space accessible from pyrazole precursors. nih.gov

Michael Addition Strategies

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of a vast array of organic compounds. masterorganicchemistry.comresearchgate.net This strategy is highly relevant for the synthesis of this compound and its derivatives. The core of the reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net

In a plausible synthetic route to the target compound's backbone, the pyrazole anion acts as the Michael donor. The reaction mechanism proceeds in three key steps:

Deprotonation: A base is used to deprotonate the N-H of the pyrazole ring, generating a nucleophilic pyrazole anion.

Conjugate Addition: The pyrazole anion attacks the β-carbon of an α,β-unsaturated ester, such as ethyl cinnamate. This forms a new carbon-nitrogen bond and generates an enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid, to yield the final product. masterorganicchemistry.com

This strategy has been successfully employed to synthesize a variety of pyrazole derivatives. researchgate.net The versatility of the Michael addition allows for the use of various Michael donors, including enolates, amines, and thiols, and a wide range of acceptors like α,β-unsaturated ketones, nitriles, and esters. masterorganicchemistry.comresearchgate.net The reaction can be catalyzed by both acids and bases, and significant advancements have been made in developing asymmetric Michael additions to control the stereochemistry of the newly formed chiral center. nih.govsemanticscholar.org

Advanced Analytical Techniques for Structural Elucidation of Synthesized Compounds

The unambiguous determination of the chemical structure of newly synthesized compounds like this compound is critical. A combination of spectroscopic and analytical methods is employed to confirm the identity, purity, and three-dimensional arrangement of the molecule.

Spectroscopic Characterization (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the functional groups and connectivity of atoms within a molecule. ijtsrd.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹). A sharp, strong peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. wisc.edu Aromatic C-H stretching vibrations from the phenyl ring would be observed above 3000 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This technique provides information about the chemical environment of hydrogen atoms. For the target molecule, the phenyl protons would typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The three protons on the pyrazole ring would show distinct signals, often as doublets or triplets, in a characteristic region of the spectrum. The single methine proton (the C-H attached to the phenyl and pyrazole groups) would likely appear as a singlet. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (often >10 ppm). nih.gov

¹³C-NMR: This provides information on the carbon skeleton. The spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the δ 170-180 ppm range. Carbons of the phenyl and pyrazole rings would appear in the δ 110-150 ppm region. The methine carbon would also have a characteristic chemical shift. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₁H₁₀N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (202.21 g/mol ). bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues. ijtsrd.com

| Technique | Functional Group / Atom | Expected Observation |

|---|---|---|

| IR | Carboxylic Acid O-H | Broad peak, ~2500-3300 cm⁻¹ |

| IR | Carboxylic Acid C=O | Strong, sharp peak, ~1700-1725 cm⁻¹ |

| ¹H-NMR | Phenyl Protons | Multiplets, δ ~7.0-8.0 ppm |

| ¹H-NMR | Pyrazole Protons | Distinct signals in aromatic/heteroaromatic region |

| ¹H-NMR | Methine Proton | Singlet |

| ¹H-NMR | Carboxylic Acid Proton | Broad singlet, δ >10 ppm |

| ¹³C-NMR | Carbonyl Carbon | Signal, δ ~170-180 ppm |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 202 |

X-ray Diffraction Analysis for Solid-State Structures

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the electrons in the molecule is collected and analyzed. This data is used to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined. researchgate.net For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration, which is crucial for understanding its biological activity. The analysis also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. eurjchem.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. nih.govmdpi.com A close match between the found and calculated values provides strong evidence for the compound's empirical formula and is a crucial indicator of its purity. For C₁₁H₁₀N₂O₂, the theoretical percentages would be calculated and compared against the experimental results.

| Element | Theoretical Percentage for C₁₁H₁₀N₂O₂ |

|---|---|

| Carbon (C) | 65.34% |

| Hydrogen (H) | 4.98% |

| Nitrogen (N) | 13.85% |

| Oxygen (O) | 15.82% |

Investigations into the Biological Activities and Molecular Mechanisms of Pyrazole Acetic Acid Derivatives

Comprehensive Analysis of Bioactivity Profiles

Research into pyrazole (B372694) acetic acid derivatives has revealed a multitude of biological effects, ranging from anti-inflammatory to anticancer activities. These properties are intrinsically linked to the specific structural features of the molecules, which dictate their interaction with biological targets.

Anti-inflammatory Research and Target Identification (e.g., COX-2 inhibition)

Pyrazole derivatives are well-established as potent anti-inflammatory agents. ijpsjournal.com Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes. nih.gov The COX enzyme has two primary isoforms: COX-1, which is constitutively expressed, and COX-2, which is induced at sites of inflammation. nih.gov The selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects. ijpsjournal.com The renowned anti-inflammatory drug Celecoxib, for instance, is a selective COX-2 inhibitor built around a pyrazole core. nih.gov

Beyond COX inhibition, pyrazole derivatives also target other inflammatory mediators. Some have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme responsible for producing pro-inflammatory leukotrienes. ijpsjournal.comnih.gov This dual inhibition of both COX and LOX pathways presents a promising approach for broad-spectrum anti-inflammatory therapy.

Specifically concerning pyrazole acetic acid derivatives, a significant area of research has been their role as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). researchgate.net CRTh2 is a receptor for prostaglandin (B15479496) D2 and is implicated in allergic inflammation. A study on a series of pyrazole acetic acid derivatives identified potent antagonists for this receptor, highlighting a distinct anti-inflammatory mechanism for this class of compounds. researchgate.net In this study, compounds with ortho-sulfonyl benzyl (B1604629) substituents were found to be particularly effective. researchgate.net

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | IC50 = 0.02 µM | ijpsjournal.com |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-1 | IC50 = 4.5 µM | ijpsjournal.com |

| Pyrazolone (B3327878) derivative (6b) | Inflammation (Carrageenan-induced edema) | 86.67% inhibition after 3h | jst.go.jp |

| Pyrazole Acetic Acid Derivative (Compound 27) | CRTh2 Receptor | Potent in vivo profile | researchgate.net |

Antimicrobial Studies (Antibacterial and Antifungal)

The pyrazole scaffold is a key constituent in many compounds exhibiting significant antimicrobial properties. nih.gov Research has demonstrated the efficacy of pyrazole derivatives against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govacs.org

In one study, novel pyrazole analogues were synthesized and evaluated for their antimicrobial potential. The results indicated that specific substitutions led to high potency. For example, one derivative showed excellent activity against Escherichia coli (MIC: 0.25 μg/mL), while another was highly active against Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov The same study also identified a compound with potent antifungal activity against Aspergillus niger (MIC: 1 μg/mL). nih.gov Another investigation into pyrazolyl-thiazole derivatives found that many of the synthesized compounds displayed good activity against Proteus mirabilis, Staphylococcus aureus, and Aspergillus niger. acs.org

| Compound Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Analogue 3 | Escherichia coli | 0.25 µg/mL | nih.gov |

| Pyrazole Analogue 4 | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

| Pyrazole Analogue 2 | Aspergillus niger | 1 µg/mL | nih.gov |

| Pyrazolyl-thiazole 10g | Aspergillus niger | Comparable to Ravuconazole | acs.org |

Anticancer Investigations and Associated Cellular Pathways

The development of novel anticancer agents is a critical area of pharmaceutical research, and pyrazole derivatives have emerged as a promising class of compounds. rsc.orgresearchgate.net Their anticancer effects are often mediated through the modulation of key cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Studies have shown that pyrazole derivatives can exert cytotoxic effects against various human cancer cell lines, including those from breast, colon, and lung cancers. rsc.orgnih.gov For example, certain pyrazolo[1,5-a]pyrimidines have been tested against HCT-116 (colon), MCF-7 (breast), and HepG2 (hepatocellular) cancer cell lines. rsc.org

A significant mechanism of action for many anticancer pyrazoles is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). rsc.org The EGFR signaling pathway, including downstream components like PI3K, AKT, and mTOR, is often dysregulated in cancer. nih.gov Novel pyrazolyl-s-triazine derivatives have demonstrated potent EGFR inhibitory activity and were shown to disrupt the PI3K/AKT/mTOR signaling cascade, leading to apoptosis in cancer cells. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC50) | Target/Pathway | Reference |

|---|---|---|---|---|

| Ferrocene-pyrazole hybrid (47c) | HCT-116 (Colon) | 3.12 µM | EGFR | rsc.org |

| Pyrazolyl-s-triazine (7d) | - | 70.3 nM | EGFR Inhibition | nih.gov |

| Pyrazolyl-s-triazine (7f) | - | 59.24 nM | EGFR Inhibition | nih.gov |

| Pyrazole-naphthalene derivative (168) | MCF-7 (Breast) | 2.78 µM | Tubulin Polymerization Inhibition | nih.gov |

Antiviral Properties and Mechanism Exploration

The broad biological activity of pyrazoles extends to antiviral applications. researchgate.net The pyrazole-containing compound Pyrazofurin is a known antiviral agent. nih.gov Recent research has focused on developing novel pyrazole derivatives to combat various viral infections.

Other Emerging Biological Activities (e.g., antioxidant, enzyme inhibition, receptor antagonism)

In addition to the activities detailed above, pyrazole acetic acid derivatives have been explored for a range of other biological effects.

Antioxidant Activity: Many pyrazole derivatives exhibit potent antioxidant capabilities. nih.gov They can scavenge free radicals and inhibit lipid peroxidation. mdpi.com Studies on dihydro-pyrazole hybrids have shown significant anti-lipid peroxidation, while thienyl-pyrazoles have demonstrated excellent scavenging of DPPH and hydroxyl radicals, with potencies comparable to standard antioxidants like ascorbic acid. mdpi.comnih.gov

Enzyme Inhibition: The inhibitory action of pyrazoles is not limited to COX enzymes. They have been shown to inhibit other enzymes such as lipoxygenase, carbonic anhydrase, and acetylcholinesterase. nih.govresearchgate.net Certain dihydro-pyrazole derivatives have been identified as highly potent lipoxygenase inhibitors, with IC50 values in the nanomolar range. mdpi.com

Receptor Antagonism: As previously mentioned, a key activity for pyrazole acetic acids is their antagonism of the CRTh2 receptor, which is crucial in allergic inflammatory responses. researchgate.net Other pyrazole derivatives have been reported to act as antagonists for the cholecystokinin (B1591339) receptor, indicating the versatility of this scaffold in modulating cellular signaling pathways. mdpi.com

Structure-Activity Relationship (SAR) Derivations

The biological activity of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid and its derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and substitutions on the core scaffold influence biological efficacy.

For anti-inflammatory activity , particularly COX-2 inhibition, the presence of electron-donating groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) on the phenyl rings can enhance activity by improving hydrogen bonding interactions with the enzyme's active site. mdpi.com In the case of CRTh2 antagonism, the SAR for pyrazole acetic acids revealed that ortho-sulfonyl benzyl substituents on the pyrazole ring were particularly potent. researchgate.net Furthermore, the inclusion of a fluorine atom was found to increase potency in binding assays. researchgate.net

In antimicrobial studies , the nature and position of substituents on the aryl rings are critical. The specific electronic and steric properties of these substituents can drastically alter the antibacterial and antifungal spectrum and potency of the compounds. nih.govacs.org

Regarding anticancer activity , SAR studies have shown that the introduction of a halogen, such as a chloro group, can increase cytotoxicity against cancer cell lines. srrjournals.com For derivatives targeting EGFR, the incorporation of specific moieties like piperidine (B6355638) or morpholine (B109124) has been linked to enhanced inhibitory activity. nih.gov

The collective SAR data underscores that the phenyl and pyrazole rings of the core structure are amenable to substitution, allowing for the fine-tuning of biological activity and selectivity for specific molecular targets.

Influence of Phenyl Ring Substitution Patterns on Bioactivity

The nature and position of substituents on the phenyl ring of pyrazole acetic acid derivatives are critical determinants of their biological activity and target specificity. Structure-activity relationship (SAR) studies across various therapeutic targets have revealed distinct patterns.

For instance, in the development of pyrazole-based inhibitors of meprin α, a metalloprotease, the functionalization of the phenyl moieties is crucial. While the unsubstituted 3,5-diphenylpyrazole (B73989) already shows high inhibitory activity, the introduction of acidic carboxyphenyl groups can modulate activity and selectivity. Specifically, a meta-substituted carboxyphenyl derivative demonstrated increased activity against a related enzyme, meprin β, highlighting the importance of substituent placement for target selectivity. researchgate.net

In the context of anticancer activity, substitutions on the phenyl ring have been shown to significantly impact potency. A study on pyrazoline derivatives as tubulin polymerization inhibitors found that compounds bearing a 3,4,5-trimethoxy phenyl group exhibited strong activity. nih.gov For a series of pyrazole derivatives targeting histone deacetylase (HDAC), the presence of a para-nitro substituent on a phenyl ring resulted in the most remarkable inhibitory activity. nih.gov Conversely, for certain pyrazole-thiazole hybrids with antimicrobial properties, the presence of electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br, F) on the phenyl ring was found to significantly enhance activity.

Furthermore, in the development of anti-HIV agents based on a phenylpyrazole scaffold, structural optimization of the phenyl group was a key strategy. This led to the discovery that a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group produced a derivative six-fold more potent than the original lead compound. mdpi.com These examples underscore a recurring theme: the electronic and steric properties of substituents on the phenyl ring are pivotal in modulating the biological effects of pyrazole acetic acid derivatives, allowing for the fine-tuning of their potency and selectivity.

Importance of the Acetic Acid Moiety for Biological Recognition

The acetic acid group is not merely a passive component of the molecular structure; it often serves as a critical pharmacophore responsible for anchoring the molecule to its biological target. This acidic moiety can engage in crucial ionic or hydrogen bond interactions with amino acid residues within the active site of an enzyme or the binding pocket of a receptor.

The significance of this functional group is clearly demonstrated in the discovery of pyrazole-4-acetic acid derivatives as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2), a key target in inflammatory diseases. sigmaaldrich.com In this context, the carboxylic acid is essential for the compound's ability to bind to the receptor and block its function.

Further evidence for the importance of the acidic group comes from bioisosteric replacement studies. In the development of aldose reductase inhibitors, a 1-hydroxypyrazole moiety was successfully used as a bioisostere—a functional group with similar physical and chemical properties—for a carboxylic acid. researchgate.net This successful substitution highlights that the acidic proton and the ability to act as a hydrogen bond acceptor are the key features provided by the carboxylic acid group for biological recognition at this particular target. While many pyrazole derivatives are synthesized using acetic acid as a catalyst or solvent, its incorporation into the final molecular structure as a functional group is a deliberate design element to ensure potent interaction with specific biological targets. nih.govmdpi.com

Effects of Modifications on the Pyrazole Heterocycle

Modifications to the core pyrazole heterocycle itself provide another avenue for optimizing the pharmacological profile of these compounds. Changes in the substitution pattern on the pyrazole ring can profoundly affect potency, selectivity, and pharmacokinetic properties.

One of the most significant modifications involves the nitrogen atoms of the pyrazole ring. A study on new HDAC inhibitors revealed that the nature of the substituent at the N-1 position was a critical determinant of activity. All tested compounds featuring an N¹-aryl-pyrazole scaffold showed promising inhibitory activity, with IC₅₀ values in the low micromolar range. In stark contrast, analogous compounds with an unsubstituted N¹-H-pyrazole scaffold were found to be much less active or completely inactive. dntb.gov.ua

The positioning of substituents on the carbon atoms of the pyrazole ring is also crucial. For pyrazole derivatives acting as cannabinoid receptor antagonists, SAR studies identified strict structural requirements for potent activity. These included a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position of the pyrazole ring. elsevierpure.com Similarly, for a series of pyrazole-based inhibitors of meprin α, structural variations at the 3(5)-position were evaluated, with different alkyl and aryl groups leading to significant changes in inhibitory activity. researchgate.net These findings illustrate that the pyrazole ring is not just a scaffold but an active component of the pharmacophore, where modifications can be used to precisely orient the key interacting groups, such as the phenyl and acetic acid moieties, within the target's binding site.

Comparative SAR with Related Indole (B1671886) Acetic Acid Derivatives

The development of antagonists for the CRTh2 receptor offers a compelling case study for comparing the structure-activity relationships of pyrazole acetic acid derivatives with their indole acetic acid analogues. While both scaffolds can produce potent antagonists, the specific SAR patterns often differ, providing medicinal chemists with alternative strategies for optimization.

In one study, it was explicitly noted that the pyrazole core led to a different set of SAR rules compared to the more established indole acetic acid series. researchgate.net For indole acetic acid derivatives, structural modification of the amide part of a lead compound, setipiprant, was a key optimization strategy. mdpi.com However, for the pyrazole series, a potent group of compounds was identified by focusing on ortho-sulfonyl benzyl substituents, a substitution pattern not prominent in the indole series. researchgate.net

This divergence in SAR suggests that the two heterocyclic cores, while both capable of presenting an acetic acid moiety for receptor interaction, orient their other substituents differently within the CRTh2 binding pocket. The distinct geometry and electronic distribution of the pyrazole ring compared to the indole ring likely alter the optimal placement and nature of other functional groups required for high-affinity binding. This highlights the value of exploring different heterocyclic cores in drug discovery, as a substitution that is detrimental in one series may prove to be highly beneficial in another.

Molecular Mechanisms of Action Studies

The therapeutic potential of pyrazole acetic acid derivatives is rooted in their ability to interact with and modulate the function of specific biomolecules, thereby intervening in disease-related cellular processes. Research has identified several key enzymes, receptors, and signaling pathways that are targeted by this versatile class of compounds.

Modulation of Specific Enzymes and Receptors

The biological effects of pyrazole derivatives are frequently achieved through the direct inhibition of critical enzymes or the blockade of cell surface receptors.

EGFR and VEGFR: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases involved in cancer cell proliferation and angiogenesis. mdpi.comresearchgate.net Numerous studies have identified pyrazole derivatives as potent inhibitors of both EGFR and VEGFR-2. mdpi.commdpi.comresearchgate.netresearchgate.net For example, certain fused pyrazole derivatives have demonstrated dual EGFR/VEGFR-2 inhibitory activity, with some compounds showing IC₅₀ values in the low nanomolar range, significantly more potent than the reference drug erlotinib (B232) in some assays. mdpi.comresearchgate.net

Topoisomerase and DNA Gyrase: These enzymes are essential for managing DNA topology during replication and transcription, making them validated targets for antimicrobial and anticancer agents. researchgate.net Several series of pyrazole analogues have been discovered to possess potent inhibitory activity against bacterial type II topoisomerases, including DNA gyrase. nih.govresearchgate.netresearchgate.net Similarly, pyrazolo[1,5-a]indole derivatives have been identified as strong catalytic inhibitors of human topoisomerase I and/or II. nih.gov

HDACs: Histone deacetylases (HDACs) are epigenetic regulators whose dysregulation is linked to cancer. Pyrazole-based compounds have emerged as a promising class of HDAC inhibitors. dntb.gov.ua Hydroxamic acid derivatives incorporating an N¹-aryl-pyrazole scaffold act as the "capping group" that interacts with the surface of the enzyme, leading to potent inhibition. dntb.gov.ua

Tubulin Polymerization: The microtubule network, formed by the polymerization of tubulin, is a critical target for anticancer drugs. A novel pyrazole compound, PTA-1, was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells. Other pyrazoline derivatives have also been identified as tubulin polymerization inhibitors that bind to the colchicine-binding site. nih.govresearchgate.net

CRTh2: As previously mentioned, pyrazole acetic acids have been identified as potent antagonists of the CRTh2 receptor, an important target for allergic diseases like asthma. sigmaaldrich.comresearchgate.net

The table below summarizes the inhibitory activities of selected pyrazole derivatives against various enzymes and receptors.

Intervention in Cellular Signaling Pathways

By inhibiting key enzymes like EGFR and VEGFR, pyrazole acetic acid derivatives can effectively disrupt the downstream signaling cascades that drive cancer progression. A prime example is the EGFR/PI3K/AKT/mTOR pathway, a central signaling route that controls cell growth, proliferation, and survival.

Studies on novel pyrazolyl s-triazine derivatives have shown that in addition to directly inhibiting EGFR, certain compounds also exert remarkable inhibitory effects on the downstream components PI3K, AKT, and mTOR. eurekaselect.comnih.gov For instance, compounds 7d and 7f were found to significantly reduce the levels of activated PI3K, AKT, and mTOR in triple-negative breast cancer cells. eurekaselect.com This multi-targeted inhibition within a single, critical pathway can lead to a more profound and durable antitumor effect, potentially overcoming resistance mechanisms that can arise from targeting a single node in the network. The ability of pyrazole derivatives to intervene at multiple points in crucial cellular signaling pathways highlights their potential as sophisticated anticancer agents.

Advanced Computational and Theoretical Studies of 2 Phenyl 2 1h Pyrazol 1 Yl Acetic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting molecular properties due to its favorable balance between accuracy and computational cost. For 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid, DFT allows for a detailed exploration of its fundamental chemical characteristics.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. DFT calculations are highly effective for determining the energies of these orbitals and mapping their spatial distribution across the molecular structure. For this compound, these calculations would reveal how the phenyl, pyrazole (B372694), and acetic acid moieties contribute to its electronic landscape, highlighting regions susceptible to electrophilic or nucleophilic attack. While DFT is the standard method for such predictions, specific HOMO-LUMO energy values for this compound are not available in the reviewed scientific literature.

Table 1: Illustrative Frontier Orbital Energies (Note: The following data is illustrative of typical DFT outputs and not specific to the target compound as such data was not found in the cited literature.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO |

Table 2: Illustrative Geometrical Parameters (Note: This table illustrates the type of data obtained from DFT calculations. Specific values for the target compound were not found in the cited literature.)

| Parameter (Bond) | Calculated Length (Å) | Parameter (Angle) | Calculated Angle (°) |

|---|---|---|---|

| C-C (phenyl) | Data not available | C-C-C (phenyl) | Data not available |

| C-N (pyrazole) | Data not available | C-N-N (pyrazole) | Data not available |

| N-N (pyrazole) | Data not available | C-C-O (acid) | Data not available |

| C=O (acid) | Data not available | O-C-O (acid) | Data not available |

Theoretical vibrational analysis via DFT is a powerful technique for interpreting experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions (e.g., stretching, bending, and rocking). These theoretical spectra can be used to assign the bands observed in experimental spectra, providing a detailed understanding of the molecule's vibrational modes. For this compound, DFT would predict characteristic frequencies for the C=O stretch of the carboxylic acid, the C-H stretches of the phenyl ring, and the various vibrations of the pyrazole ring. However, specific predicted vibrational frequencies for this compound are not documented in the surveyed literature.

Table 3: Illustrative Vibrational Frequency Assignments (Note: This table demonstrates typical assignments from DFT vibrational analysis. Specific frequencies for the target compound were not found in the cited literature.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | Data not available |

| C=O Stretch | Carboxylic Acid | Data not available |

| C-H Stretch (Aromatic) | Phenyl Ring | Data not available |

| C=C Stretch (Aromatic) | Phenyl Ring | Data not available |

| C-N Stretch | Pyrazole Ring | Data not available |

Noncovalent interactions (NCIs), such as hydrogen bonds, Van der Waals forces, and π-π stacking, are critical in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule. DFT can be used to analyze and visualize these weak interactions. For this compound, the carboxylic acid group is a prime candidate for forming strong intermolecular hydrogen bonds (O-H···O or O-H···N). Furthermore, the phenyl and pyrazole rings can engage in π-π stacking. Understanding these interactions is essential for predicting the compound's physical properties and how it might bind within a protein's active site. While the principles of NCI analysis are well-established, specific studies detailing these interactions for this compound were not identified.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

Molecular docking simulations could be employed to investigate the interaction of this compound with various biological targets. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. The simulation also reveals the specific binding pose and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

For targets like DNA gyrase , an enzyme crucial for bacterial DNA replication, docking would explore whether the compound could act as an inhibitor. In the case of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) , enzymes involved in inflammation, docking could predict whether the compound might exhibit selective inhibition, a desirable trait for anti-inflammatory drugs. Similarly, its potential to interact with a parathyroid hormone secretion stimulant or a neuropeptide protein could be assessed to explore its endocrine or neurological activities. Despite the utility of this approach, specific molecular docking studies of this compound against these targets have not been reported in the accessible scientific literature.

Table 4: Illustrative Molecular Docking Results (Note: This table shows the type of results generated from molecular docking studies. The values are hypothetical as no specific docking studies for the target compound were found in the literature.)

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| DNA Gyrase | Data not available | Data not available | Data not available |

| COX-1 | Data not available | Data not available | Data not available |

| COX-2 | Data not available | Data not available | Data not available |

| Parathyroid hormone secretion stimulant | Data not available | Data not available | Data not available |

| Neuropeptide protein | Data not available | Data not available | Data not available |

Elucidation of Key Binding Site Interactions

While no specific molecular docking studies for this compound have been identified, the general approach for pyrazole derivatives involves in-silico docking simulations to predict their binding affinity and orientation within the active site of a target protein. These studies are crucial for understanding the intermolecular forces that govern the ligand-protein complex.

For analogous compounds, molecular docking simulations have been employed to investigate interactions with various protein targets, including kinases and enzymes implicated in inflammatory diseases. researchgate.netnih.gov The primary interactions observed for pyrazole-based inhibitors typically include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the carboxylic acid moiety are potential hydrogen bond donors and acceptors, frequently forming interactions with polar amino acid residues in the active site.

Hydrophobic Interactions: The phenyl group is capable of forming significant hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

Electrostatic Interactions: The carboxylic acid group can participate in ionic interactions with positively charged residues like lysine (B10760008) and arginine.

For instance, in studies of pyrazole derivatives as potential inhibitors, docking analyses have revealed specific interactions with key amino acid residues. A hypothetical representation of such interactions for a generic pyrazole acetic acid derivative is presented in the table below.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Pyrazole Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Hydrogen Bond | Carboxylic Acid | Lysine, Arginine, Histidine |

| Hydrophobic (π-π) | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Ionic Interaction | Carboxylate Group | Lysine, Arginine |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of a molecule and its flexibility, which can be critical for its biological activity. At present, there are no specific conformational analysis or MD simulation studies published for this compound.

However, for similar molecules, these studies would typically investigate the rotational freedom around the single bonds connecting the phenyl, pyrazolyl, and acetic acid moieties. The goal would be to identify low-energy conformations that the molecule is likely to adopt in solution and within a protein's binding site.

Molecular dynamics simulations would further elaborate on this by simulating the movement of the molecule over time, providing insights into its structural stability and how it interacts with its surrounding environment, such as water molecules or the amino acid residues of a protein. For pyrazole-containing imide derivatives, MD simulations have been used to explore the stability of ligand-protein complexes. unifi.it Key parameters from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. No specific QSAR models have been developed for this compound itself, as this would require a dataset of structurally related molecules with corresponding activity data.

However, numerous QSAR studies have been conducted on various series of pyrazole derivatives to identify the key molecular descriptors that influence their biological activities, such as anti-inflammatory or anticancer effects. ijsdr.org These studies generally involve the calculation of a wide range of molecular descriptors, which can be categorized as:

Electronic Descriptors: Related to the distribution of electrons in the molecule (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's solubility in water versus lipids (e.g., LogP).

Topological Descriptors: Numerical representations of the molecular structure.

A typical 2D-QSAR study on pyrazole derivatives might yield a linear equation of the following form:

Biological Activity (e.g., pIC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The statistical quality of the model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the external validation coefficient (pred_r²). For example, a 2D-QSAR study on pyrazolyl-thiazolinone derivatives as antitumor agents reported a model with an r² of 0.781 and a q² of 0.709. ijsdr.org 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also frequently used to generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the aligned molecules.

The table below summarizes the types of descriptors and statistical parameters commonly found in QSAR studies of pyrazole analogs.

| QSAR Model Type | Commonly Used Descriptors | Key Statistical Parameters |

| 2D-QSAR | Molecular Volume, Number of Multiple Bonds, Atom-centered Fragments | r², q², F-test |

| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | q², r², pred_r² |

Medicinal Chemistry Design Principles and Drug Discovery Applications of Pyrazole Acetic Acids

Pyrazole (B372694) as a Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This designation stems from its versatile chemical nature and its presence in a wide array of compounds exhibiting significant pharmacological activities. nih.gov The pyrazole ring system is a key structural component in several FDA-approved drugs, demonstrating its therapeutic relevance across diverse medical fields. Notable examples include Celecoxib, an anti-inflammatory drug; Sildenafil, used for erectile dysfunction; and Rimonabant, an anti-obesity agent. nih.gov

The utility of pyrazoles in drug design is attributed to their ability to act as versatile pharmacophores that can engage in various interactions with biological targets, such as hydrogen bonding, metal coordination, and hydrophobic interactions. ontosight.ai The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites and receptors. ontosight.ai

Researchers have extensively explored pyrazole derivatives, including those with acetic acid moieties, for a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, antidepressant, and antiviral properties. mdpi.comnih.gov The adaptability of the pyrazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects. rsc.org This structural versatility makes the pyrazole scaffold a foundational element in the development of novel therapeutic agents. mdpi.com

Strategies for Lead Compound Identification and Optimization

The identification and optimization of lead compounds are critical stages in the drug discovery process. For pyrazole acetic acids, these strategies often revolve around the principles of structure-activity relationship (SAR) studies and bioisosteric replacement. Initial lead compounds can be identified through high-throughput screening of compound libraries or by designing molecules based on the structure of known active compounds or biological targets.

Once a lead compound like 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid is identified, optimization focuses on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. SAR studies are crucial in this phase, systematically altering different parts of the molecule to understand their contribution to its biological activity. nih.gov For the pyrazole scaffold, key areas for modification include:

Substitution on the Pyrazole Ring: Adding different functional groups to the carbon and nitrogen atoms of the pyrazole ring can significantly impact activity.

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl group can influence how the molecule interacts with its target. For instance, studies on pyrazole-based inhibitors have shown that introducing electron-withdrawing groups like nitro (NO2) or halogens (Cl, Br, F) can enhance antimicrobial activity. rsc.org

Modification of the Acetic Acid Moiety: The carboxylic acid group is often crucial for activity, but it can be replaced with bioisosteres—functionally similar groups—to improve properties like cell permeability or metabolic stability. nih.gov

A common optimization strategy involves synthesizing a series of analogs where one part of the molecule is systematically varied. For example, in the development of pyrazinoic acid analogs for tuberculosis, researchers prepared and tested various ring and carboxylic acid bioisosteres, as well as substitutions at different positions on the pyrazine (B50134) ring, to study the SAR of the scaffold. nih.gov This systematic approach allows medicinal chemists to build a comprehensive understanding of the structural requirements for optimal biological activity.

Rational Design of Analogs with Improved Biological Efficacy

Rational drug design involves creating new molecules with a specific biological function based on a detailed understanding of the target's three-dimensional structure and the lead compound's SAR. This knowledge-driven approach allows for more targeted modifications to improve efficacy and reduce off-target effects.

For pyrazole-based compounds, rational design has led to the development of potent and selective inhibitors for various enzymes. In one study aimed at developing inhibitors for meprin α and meprin β (metalloproteases), a 3,5-diphenylpyrazole (B73989) was used as a starting point. nih.gov The initial SAR exploration involved evaluating substitutions at positions 3 and 5 of the pyrazole ring. It was found that while a 3,5-diphenylpyrazole already showed high inhibitory activity against meprin α, introducing acidic carboxyphenyl moieties could modulate the activity and selectivity. nih.gov Specifically, analogs with a meta-substituted carboxyphenyl group showed increased activity against meprin β. nih.gov

Further rational design efforts involved introducing carboxylic acid bioisosteres, which led to a general improvement in activity against meprin β. nih.gov This highlights how understanding the interaction between the acidic substituent and the enzyme's active site can guide the design of more potent analogs. Another study on pyrazinoic acid analogs found that while ring and carboxylic acid bioisosteres did not significantly enhance antimicrobial activity, alkylamino-group substitutions at specific positions were found to be up to 5 to 10-fold more potent than the original compound. nih.gov

| Scaffold/Analog | Modification | Observed Effect | Reference |

|---|---|---|---|

| Pyrazinoic Acid | Alkylamino-group substitutions at positions 3 and 5 | 5 to 10-fold increase in potency | nih.gov |

| 3,5-Diphenylpyrazole | Introduction of meta-substituted carboxyphenyl moiety | Increased inhibitory activity against meprin β | nih.gov |

| 3,5-Diphenylpyrazole | Introduction of carboxylic acid bioisosteres | General improvement of activity against meprin β | nih.gov |

| Pyrazolyl–thiazole derivatives | Addition of electron-withdrawing groups (e.g., NO2, Cl) to the phenyl ring | Enhanced antimicrobial activity | rsc.org |

Heteroscorpionate Ligand Design for Metal Complexes in Biological Applications

The term "scorpionate" refers to a class of ligands that bind to a metal in a tridentate fashion, much like a scorpion's pincers and tail. Heteroscorpionate ligands derived from pyrazole acetic acids, such as bis(pyrazolyl)acetic acids, have garnered significant interest for their coordination chemistry and potential applications in bioinorganic fields, particularly as anticancer agents. unicam.itulisboa.pt These ligands are valued for their stability, flexibility, and the ease with which they can be functionalized. unicam.it

The design of these ligands involves modifying the pyrazole rings or the central acetate (B1210297) group to modulate the steric and electronic properties of the resulting metal complex. ulisboa.pt This allows for fine-tuning the complex's stability, solubility, and reactivity. Copper, in particular, has emerged as a promising metal for these complexes. Cancer cells have an elevated need for copper compared to normal cells, and copper plays a role in tumor progression, including angiogenesis. unicam.it This differential requirement provides a basis for the selective targeting of cancer tissues by copper-based drugs.

Researchers have synthesized copper(II) complexes using bis(pyrazolyl)acetic acid ligands and evaluated their anticancer activity. unicam.it In one study, scorpionate complexes were tested against colon (SW116), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov The copper-based scorpionates demonstrated cytotoxicity superior to that of the established chemotherapy drug, cisplatin. nih.gov For example, one copper complex exhibited an IC50 value of 0.65 µM against the SW116 colon cancer cell line, significantly more potent than cisplatin's IC50 of 8.62 µM. nih.gov The mechanism of action for some of these complexes was identified as paraptosis, a type of programmed cell death distinct from apoptosis. unicam.it

The versatility of the heteroscorpionate ligand scaffold allows for conjugation with other biologically active molecules to create synergistic effects. For instance, ligands have been bioconjugated with compounds like metronidazole (B1676534) and lonidamine (B1675067) to create Cu(II) complexes with the potential for enhanced anticancer activity. unicam.it These findings underscore the potential of designing advanced therapeutic agents by combining the unique coordination properties of pyrazole-derived heteroscorpionate ligands with the biological activity of metal ions like copper.

| Compound | SW116 (Colon) | A549 (Lung) | MCF-7 (Breast) |

|---|---|---|---|

| Copper Scorpionate Complex 10 | 0.65 | 11.44 | 1.18 |

| Cisplatin | 8.62 | 33.52 | 61.56 |

Emerging Research Directions and Potential Non Medicinal Applications

Development of Novel and Sustainable Synthetic Methodologies

While specific, novel synthetic routes for 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid are not extensively detailed in current literature, the synthesis of pyrazole (B372694) derivatives is a well-established field of organic chemistry. organic-chemistry.org Research is increasingly focused on developing more sustainable and efficient methodologies. Traditional methods often rely on the condensation of hydrazines with 1,3-dicarbonyl compounds. ijpsr.com Modern approaches aim to improve upon these foundations by employing greener solvents, reducing reaction times, and utilizing novel catalytic systems.

Future synthetic research could explore one-pot, multi-component reactions to assemble the molecule from simpler precursors, thereby increasing efficiency and reducing waste. organic-chemistry.org For instance, a potential pathway could involve the reaction of a phenylglyoxylic acid derivative with hydrazine (B178648), followed by cyclization and subsequent reactions. Another avenue involves the direct N-arylation of the pyrazole ring with a suitable phenylacetic acid derivative, a common strategy for creating N-substituted heterocycles.

| Synthetic Strategy | Description | Potential Advantages |

| Multi-Component Reaction | A one-pot reaction combining three or more starting materials, such as a phenyl ketone, a glyoxylate (B1226380) derivative, and hydrazine. | High atom economy, reduced number of purification steps, operational simplicity. |

| Catalytic C-N Coupling | Cross-coupling reaction between pyrazole and a functionalized phenylacetic ester (e.g., a halo-phenylacetic ester) using a metal catalyst (e.g., Copper or Palladium). | High functional group tolerance, potential for stereoselective synthesis. |

| Post-Cyclization Modification | Synthesis of a simpler pyrazole-containing scaffold followed by the introduction of the phenylacetic acid moiety. | Modular approach, allowing for the synthesis of a library of related compounds. |

These advanced synthetic strategies represent a shift towards more environmentally friendly and economically viable production methods for this class of compounds.

Advanced Characterization Techniques for Intricate Molecular Structures

The definitive structural elucidation of this compound and its derivatives relies on a suite of advanced analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide foundational data, more intricate analyses are required for a complete understanding, especially for complex derivatives or crystalline forms.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms, bond lengths, and angles, as well as intermolecular interactions like hydrogen bonding. researchgate.netasianpubs.org This method has been used to characterize related pyrazole structures, confirming molecular geometry and packing in the solid state. asianpubs.orgresearchgate.net For non-crystalline samples or for studying molecular dynamics in solution, advanced 2D-NMR techniques (such as COSY, HSQC, and HMBC) are indispensable for unambiguously assigning proton and carbon signals. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy. nih.gov

| Technique | Information Obtained | Relevance |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond angles, bond lengths, crystal packing, intermolecular interactions. | Unambiguous confirmation of structure and stereochemistry; understanding solid-state properties. researchgate.net |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Correlation between different nuclei (¹H-¹H, ¹H-¹³C), aiding in complex structural assignment. | Elucidation of complex derivatives and resolving signal overlap in 1D spectra. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirmation of chemical identity and purity. nih.gov |

| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C=N). | Quick confirmation of key structural features. researchgate.net |

These techniques, when used in combination, provide a comprehensive characterization of the molecule's structure and properties.

Role as Chemical Probes in Biological Systems

Fluorescent chemical probes are essential tools for real-time monitoring of biological processes within living cells. nih.gov Pyrazole derivatives are increasingly recognized for their potential as scaffolds for such probes due to their excellent electronic properties, synthetic versatility, and biocompatibility. nih.gov The pyrazole ring can act as a core fluorophore or as a key component of a larger system that modulates fluorescence in response to specific biological analytes or environmental changes.

While this compound itself is not noted for fluorescence, its structure serves as a valuable starting point for the design of functional probes. The phenyl and acetic acid groups can be modified to tune solubility, cell permeability, and to introduce specific recognition sites for targets like metal ions, reactive oxygen species, or specific enzymes. For example, pyrazoline-based probes have been developed for long-term bioimaging and cell staining. nih.gov The development of derivatives of this compound could lead to new probes for studying cellular metabolism and disease pathways.

Applications in Materials Science and Engineering

The field of materials science continuously seeks novel organic molecules with specific electronic and photophysical properties. N-heteroaromatic compounds, including pyrazoles, are widely explored for applications in organic electronics. researchgate.netnih.gov Their ability to participate in π-stacking and form stable coordination complexes makes them suitable for various advanced materials.